molecular formula C18H15NO2 B182727 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- CAS No. 21889-13-4

1,3-Indandione, 2-(p-dimethylaminobenzylidene)-

Cat. No. B182727
CAS RN: 21889-13-4
M. Wt: 277.3 g/mol
InChI Key: ZIOQBZBVYRPMRT-UHFFFAOYSA-N
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Description

The compound 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is a chemical structure that includes a 1,3-indandione moiety and a p-dimethylaminobenzylidene group. The indandione part of the molecule is known for its planarity, as seen in related compounds such as 2-(p-Methylbenzylidene)-1-indanone, which features a nearly planar 1-indanone moiety forming a dihedral angle with its methylphenyl ring . The dimethylamino group suggests the presence of nitrogen atoms, which are often involved in forming dipolar structures or can be quaternized, as observed in similar compounds like 2-p-Dimethyl

Scientific Research Applications

Ultrafast Exciton Dynamics in DMABI Films

Research by Juršėnas et al. (2000) on polycrystalline DMABI films unveiled ultrafast exciton dynamics, highlighting an enhanced nonradiative relaxation of excitons. This phenomenon, occurring on a subpicosecond timescale, underscores DMABI's potential in developing materials with rapid exciton localization and thermalization, crucial for high-speed optoelectronic devices Juršėnas et al., 2000.

Excitonic States in Polar Molecular Crystals

Gruodis et al. (2003) explored DMABI molecular crystals, revealing phase transitions at low temperatures that lead to deeply-trapped excitonic states. This finding is pivotal for understanding the luminescence behavior of DMABI in different crystallographic modifications and could inform the design of materials with tunable optical properties Gruodis et al., 2003.

Novel Luminescent Dyes

Malina et al. (2017) synthesized novel dyes incorporating 1,3-indandione, exhibiting a spectrum of light emissions from green to red. These dyes, with moderate thermal decomposition temperatures and significant solvatofluorochromism, highlight the adaptability of 1,3-indandione derivatives in creating materials for diverse applications, from sensors to displays Malina et al., 2017.

Solvent Effects on DMABI

Kampars et al. (2012) investigated the influence of solvent interactions on DMABI, revealing that specific and non-specific solvent effects significantly impact the energy of the intramolecular charge transfer exciton. This study is crucial for the design of DMABI-based chromophores for electro-optical devices, offering insights into how solvent interactions can be manipulated to optimize performance Kampars et al., 2012.

Fluorescence Quenching by Trapped Charge Carriers

Gulbinas et al. (2010) delved into the fluorescence properties of DMABI films under applied voltage, observing phenomena such as fluorescence enhancement, quenching, and band narrowing. These findings are vital for the development of DMABI-based photovoltaic and light-emitting devices, where controlling fluorescence through external stimuli is desirable Gulbinas et al., 2010.

Future Directions

Indane-1,3-dione, the structural nucleus of DMABI, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The versatility of this structure suggests potential for future research and applications .

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOQBZBVYRPMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176291
Record name 1,3-Indandione, 2-(p-dimethylaminobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Indandione, 2-(p-dimethylaminobenzylidene)-

CAS RN

21889-13-4
Record name 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21889-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylaminobenzylidene-1,3-indandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Indandione, 2-(p-dimethylaminobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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